4-bromo-5-methylthiophene-3-carboxylic acid

Chemical Synthesis Quality Control Analytical Chemistry

4-Bromo-5-methylthiophene-3-carboxylic acid is a brominated, methyl-substituted thiophene-3-carboxylic acid derivative with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol. It is characterized by a thiophene core with a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position.

Molecular Formula C6H5BrO2S
Molecular Weight 221.07 g/mol
CAS No. 1367919-94-5
Cat. No. B6237972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-methylthiophene-3-carboxylic acid
CAS1367919-94-5
Molecular FormulaC6H5BrO2S
Molecular Weight221.07 g/mol
Structural Identifiers
SMILESCC1=C(C(=CS1)C(=O)O)Br
InChIInChI=1S/C6H5BrO2S/c1-3-5(7)4(2-10-3)6(8)9/h2H,1H3,(H,8,9)
InChIKeyNZBGXKKTSGFSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methylthiophene-3-carboxylic acid (CAS 1367919-94-5): A Defined Heterocyclic Building Block for Medicinal Chemistry and Materials Science


4-Bromo-5-methylthiophene-3-carboxylic acid is a brominated, methyl-substituted thiophene-3-carboxylic acid derivative with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol [1]. It is characterized by a thiophene core with a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position [2]. This specific substitution pattern provides distinct reactivity for cross-coupling reactions and serves as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research .

4-Bromo substituent enables Pd-catalyzed cross-coupling
3-Carboxylic acid provides derivatization handle
Unique substitution pattern supports regio- and chemoselectivity

Why Generic Substitution Fails: The Critical Role of the 4-Bromo-3-Carboxy Substitution Pattern in 4-Bromo-5-methylthiophene-3-carboxylic acid


The unique substitution pattern of 4-bromo-5-methylthiophene-3-carboxylic acid prevents its simple interchange with other thiophene carboxylic acid isomers or analogs. Unlike its 2-carboxylic acid isomer (4-bromo-5-methylthiophene-2-carboxylic acid, CAS 29421-99-6) or the non-brominated parent compound (5-methylthiophene-3-carboxylic acid, CAS 19156-49-9), the combination of a 3-carboxylic acid group and a 4-bromo substituent creates a specific steric and electronic environment [1]. The bromine at the 4-position is a key synthetic handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 3-position offers a distinct site for derivatization and polar interactions . This precise arrangement dictates the regio- and chemoselectivity in subsequent synthetic steps, making it a non-fungible intermediate in complex molecule synthesis.

  • 4-Bromo-2-carboxylic acid isomer (CAS 29421-99-6) shifts the carboxyl position, altering reactivity and binding orientation.
  • Non-brominated analog (5-methylthiophene-3-carboxylic acid) lacks the C-Br cross-coupling handle, limiting derivatization scope.
  • Other thiophene regioisomers change substitution pattern, which may affect synthetic chemoselectivity.

Quantitative Evidence Guide for 4-Bromo-5-methylthiophene-3-carboxylic acid: Key Differentiators vs. Analogs


Defined Molecular Identity and Purity: A Benchmark for Reproducible Research with 4-Bromo-5-methylthiophene-3-carboxylic acid

The compound's identity is precisely defined by its unique InChIKey (NZBGXKKTSGFSIY-UHFFFAOYSA-N) and SMILES (CC1=C(C(=CS1)C(=O)O)Br) notations, which computationally differentiate it from all other isomers [1]. Commercially, the compound is typically supplied with a purity of 98% or higher, as determined by HPLC, ensuring a reliable and consistent starting material for critical synthetic steps . This level of analytical definition is a prerequisite for generating reproducible data in research and development.

Structural Identity & Purity
Reported specification
Unique InChIKey; >98% purity (HPLC)
Ensures isomer-specific procurement and reproducible synthetic outcomes
Supplier HPLC data; independent verification recommended
Chemical Synthesis Quality Control Analytical Chemistry

Distinct Reactivity Profile: The 4-Bromo-5-methylthiophene-3-carboxylic acid as a Superior Cross-Coupling Partner

The presence of a bromine atom at the 4-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings . This is a class-level inference from thiophene chemistry. The electron-withdrawing carboxylic acid group at the 3-position activates the bromine for oxidative addition, enhancing its reactivity compared to non-brominated thiophenes like 5-methylthiophene-3-carboxylic acid, which cannot participate in such transformations [1].

Cross-Coupling Reactivity
Class-level inference
Undergoes Suzuki, Stille couplings; non-brominated analog inert
Enables diverse derivatization for SAR exploration
Reactivity inferred from thiophene class; validate experimentally
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Predicted Physicochemical Properties: A Differentiated Profile for Drug Design with 4-Bromo-5-methylthiophene-3-carboxylic acid

Computational models predict key physicochemical properties that differentiate it from close analogs. The compound has a predicted XLogP3-AA of 2.2, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 65.5 Ų [1]. Compared to the non-brominated analog 5-methylthiophene-3-carboxylic acid (XLogP3-AA ≈ 1.3, TPSA ≈ 54.4 Ų), the introduction of the bromine atom increases lipophilicity and TPSA [2]. This shift in properties can influence membrane permeability and target binding in a drug discovery context.

Lipophilicity & PSA
Computed property
XLogP3-AA 2.2 vs 1.3; TPSA 65.5 vs 54.4 Ų
Bromine increases lipophilicity and polar surface area, influencing permeability profile
Computational prediction; empirical measurement advised
Medicinal Chemistry Computational Chemistry Drug Design

Optimal Research and Industrial Applications for 4-Bromo-5-methylthiophene-3-carboxylic acid


Synthesis of Pharmaceutical Intermediates via Palladium-Catalyzed Cross-Coupling

4-Bromo-5-methylthiophene-3-carboxylic acid is an ideal building block for synthesizing diverse libraries of drug-like molecules. Its bromine atom at the 4-position serves as a robust handle for Suzuki-Miyaura and other Pd-catalyzed cross-coupling reactions, enabling the efficient introduction of aryl, heteroaryl, or alkenyl groups to the thiophene core . This allows medicinal chemists to rapidly generate analogs of biologically active thiophene-containing compounds for structure-activity relationship (SAR) studies in programs targeting kinases, GPCRs, or other protein classes.

Development of Agrochemicals and Crop Protection Agents

Substituted thiophene carboxylic acids are a common motif in modern agrochemicals. The specific substitution pattern of 4-bromo-5-methylthiophene-3-carboxylic acid makes it a valuable precursor for synthesizing novel herbicides, fungicides, or insecticides [1]. The carboxylic acid group can be easily converted to amides, esters, or other bioisosteres, while the bromine allows for further functionalization to fine-tune physicochemical and biological properties for optimal field performance.

Precursor for Functional Materials and Organic Electronics

Thiophene derivatives are key components in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). 4-Bromo-5-methylthiophene-3-carboxylic acid can be utilized as a monomer or comonomer in the synthesis of conjugated polymers and small molecules. Its bromine functionality enables polymerization or coupling with other aromatic units, while the carboxylic acid group can serve as an anchoring group for surface modification or be removed via decarboxylation to provide a specific substitution pattern on the thiophene ring [2].

Analytical Standard and Reference Material

Given its well-defined structure and high commercial purity (>98%), 4-bromo-5-methylthiophene-3-carboxylic acid is suitable for use as an analytical standard or reference material. Its unique InChIKey and spectroscopic properties (e.g., NMR, IR) allow for its unambiguous identification and quantification in complex mixtures [3]. This is particularly relevant for quality control in chemical production and for environmental monitoring studies where thiophene derivatives may be analyzed.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
4-Bromo cross-coupling handle
Suzuki-Miyaura coupling efficiency
Agrochemical candidate synthesis
Carboxylic acid derivatization
Bioisostere formation and field-performance assays
Organic electronics monomer
Bromine for polymerization
Conductivity and film-property characterization
QC reference material
Defined InChIKey and high purity
HPLC/LC-MS method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-5-methylthiophene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.